3-Fluoro-2-methoxybenzyl bromide

描述

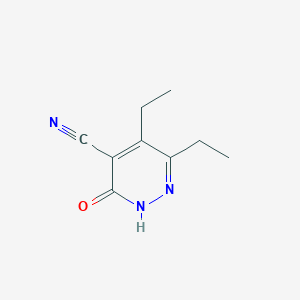

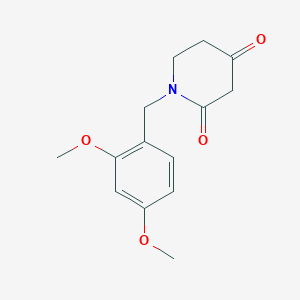

3-Fluoro-2-methoxybenzyl bromide, also known as 1-(bromomethyl)-3-fluoro-2-methoxybenzene, is a chemical compound with the empirical formula C8H8BrFO . It has a molecular weight of 219.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxybenzyl bromide can be represented by the SMILES stringCOC1=CC=CC(CBr)=C1F . The InChI representation is 1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis

3-Fluoro-2-methoxybenzyl bromide is a clear colorless to light yellow liquid . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科研应用

Synthesis of Radiotracers for PET Imaging

3-Fluoro-2-methoxybenzyl bromide has been utilized in the synthesis of fluorobenzyl bromides, such as 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These compounds serve as intermediates in the asymmetric synthesis of fluorinated α-amino acids, which are crucial in developing radiotracers for positron emission tomography (PET), a diagnostic technique in medical imaging (Zaitsev et al., 2002).

Development of Photosensitizers for Photodynamic Therapy

The compound has found application in synthesizing new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These phthalocyanines exhibit remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

3-Fluoro-2-methoxybenzyl bromide is instrumental in introducing new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This group is orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, providing stability to oxidizing conditions and facilitating the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Enhancement of Electrodeposition Processes

In the field of material science, the compound has contributed to the development of novel ionic liquids that serve as additives for cobalt (Co) and nickel (Ni) electrodeposition from acidic sulfate and Watts baths. These additives lead to finer-grained deposits with increased cathodic current efficiency, hardness, and corrosion resistance, showcasing the role of such compounds in improving electrochemical deposition processes (Omar, Aziz, & Emran, 2021).

Safety And Hazards

性质

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRYBDZSXMMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxybenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)

![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)

![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)